2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide

Catalog No.
S887246
CAS No.
1087792-97-9
M.F
C16H19N3O
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximid...

CAS Number

1087792-97-9

Product Name

2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide

IUPAC Name

2-[benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C16H19N3O/c1-2-19(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(17)18-20/h3-11,20H,2,12H2,1H3,(H2,17,18)

InChI Key

QNGHSBNMRXDMFW-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2C(=NO)N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2C(=NO)N

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2/C(=N/O)/N

2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C16H19N3OC_{16}H_{19}N_{3}O and a molecular weight of approximately 269.34 g/mol . This compound features a hydroxyl group attached to a benzene ring, along with an imidamide functional group. Its structure includes a benzyl group and an ethylamino substituent, which contribute to its unique properties and potential biological activities.

Research indicates that 2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide exhibits significant biological activity, particularly in antitumor and antimicrobial applications. The compound's ability to interact with biological targets suggests potential as a therapeutic agent. Studies have shown that similar compounds can inhibit specific enzymes or receptors involved in disease processes, indicating a pathway for further exploration of this compound's efficacy .

Synthesis of 2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide can be achieved through several methods:

  • Condensation Reactions: Reacting benzaldehyde derivatives with ethylamine and hydroxylamine can yield the desired compound.
  • Multi-step Synthesis: Utilizing starting materials such as substituted benzenes, amines, and hydroxylamine allows for controlled synthesis through various intermediates.
  • Catalytic Methods: Employing catalysts can enhance reaction rates and yields during synthesis.

Each method may vary in efficiency and yield depending on the reaction conditions used.

The applications of 2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide span several fields:

  • Pharmaceuticals: Potential use as an antitumor agent or in antimicrobial therapies.
  • Chemical Research: Utilized in studies focused on enzyme inhibition or receptor modulation.
  • Material Science: Possible incorporation into polymers or coatings due to its unique chemical properties.

Interaction studies are crucial for understanding the biological mechanisms of 2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide. Preliminary investigations suggest that it may interact with specific proteins or enzymes, potentially altering their activity. Such studies often employ techniques like:

  • Molecular Docking: To predict binding affinities and orientations.
  • In vitro Assays: To evaluate biological activity against targeted cells or pathogens.
  • Spectroscopic Methods: To analyze structural changes upon interaction with biological macromolecules.

Several compounds share structural similarities with 2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
BenzamidineC7H8N4Known for its enzyme inhibition properties
N-(2-Hydroxyethyl)-benzamideC9H11NO2Exhibits anti-inflammatory activity
4-Amino-N-benzylbenzamideC14H16N2ODisplays antimicrobial effects

The uniqueness of 2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide lies in its specific combination of functional groups that may enhance its biological activity compared to these similar compounds.

XLogP3

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Dates

Last modified: 08-16-2023

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